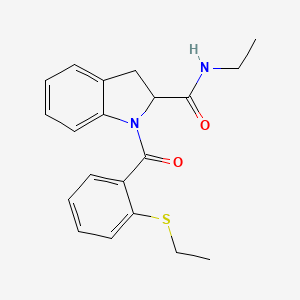

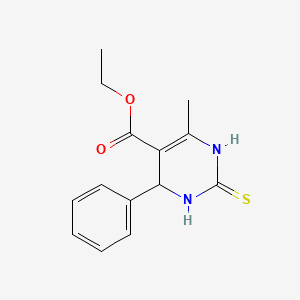

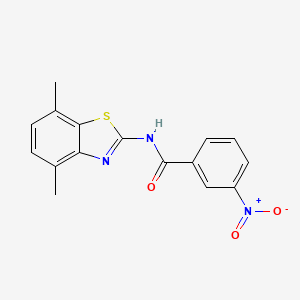

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The new derivatives of the indole can be synthesized according to these seven positions .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The amide coupling was carried out in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), hydroxybenzotriazole hydrate (HOBt) and N, N-diisopropylethylamine (DIPEA) to deliver the requisite rimantadine-derived indoles .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

A variety of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which share structural similarities with N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide, have been prepared through the heating of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. This process highlights the flexibility and reactivity of indole derivatives in synthetic chemistry, enabling the exploration of their potential applications in various scientific research fields, including pharmaceuticals and materials science (Cucek & Verček, 2008).

Pharmacological Evaluation

The N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their lipid-lowering effects in hyperlipidemic rats. These compounds showed significant potential in the treatment of hyperlipidemia and coronary heart diseases, demonstrating the relevance of such chemical structures in developing therapeutic agents (Shahwan et al., 2010).

Antiarrhythmic Agent Synthesis

The ethylation of substituted ethyl 1H-indole-2-carboxylates, including compounds related to this compound, has led to the synthesis of analogs with potential as new antiarrhythmic agents. This signifies the compound's utility in designing molecules with specific pharmacological activities, underscoring the importance of indole derivatives in medicinal chemistry research (Javed & Shattat, 2005).

Angiotensin Converting Enzyme Inhibitors

Research involving 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids and related compounds, sharing a similar motif with this compound, highlighted their significant in vitro ACE inhibitory activity and oral antihypertensive activity in spontaneously hypertensive rats. This further illustrates the compound's potential in the development of antihypertensive agents, emphasizing its contribution to cardiovascular drug research (Kim et al., 1983).

Platinum-Catalyzed Hydroamination

The platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide reactions leading to N-ethylbenzamide, showcases the compound's relevance in organic synthesis methodologies. This application demonstrates the potential of this compound and related structures in facilitating novel synthetic routes for the production of complex organic molecules (Wang & Widenhoefer, 2004).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-ethyl-1-(2-ethylsulfanylbenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-3-21-19(23)17-13-14-9-5-7-11-16(14)22(17)20(24)15-10-6-8-12-18(15)25-4-2/h5-12,17H,3-4,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVHEOFZZMYGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,12,14-Trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0,3,8]tetradecan-7-one dihydrochloride](/img/no-structure.png)

![Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2777076.png)

![Tert-butyl 4-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2777077.png)

![3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2777085.png)

![1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine](/img/structure/B2777092.png)